Vicenin 3

Overview

Description

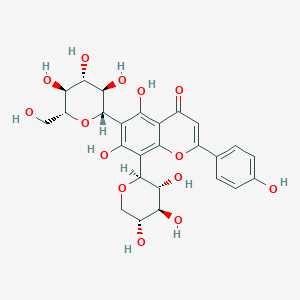

Vicenin 3 (CAS: 59914-91-9) is a flavonoid glycoside with the molecular formula C₂₆H₂₈O₁₄ and a molecular weight of 564.49 g/mol . Structurally, it is characterized as apigenin-6-C-glucoside-8-C-xyloside, featuring a dual C-glycosylation pattern at positions 6 and 8 of the apigenin scaffold. It is primarily isolated from the aerial parts of Desmodium styracifolium (广金钱草) and other plants like Crataegus species .

This compound exhibits notable bioactivity as a vascular angiotensin-converting enzyme (ACE) inhibitor, with an IC₅₀ of 46.91 μM . Its physical properties include a white-yellow powdered form and stability under standard analytical conditions (e.g., HPLC with RSD ≤ 2.94% for precision) .

Preparation Methods

Synthetic Preparation Methods

Direct C-Glycosylation from Naringenin

A five-step synthesis starting from naringenin employs sequential regioselective C-glycosylations with unprotected D-glucose and D-xylose in aqueous solutions . The process involves:

-

Initial Glycosylation : Naringenin undergoes direct C-glycosylation with D-glucose under acidic conditions, yielding a 6-C-glucosyl intermediate (22% yield).

-

Second Glycosylation : The intermediate reacts with D-xylose, introducing the 8-C-xylosyl group (30% yield).

-

Oxidation and Cyclization : Subsequent oxidation with iodine in dimethyl sulfoxide (DMSO) forms the flavone backbone .

This method achieves a total yield of 4.4%, with purification challenges due to byproduct formation during glycosylation .

Phloroacetophenone-Based Synthesis

A longer 10-step route starting from phloroacetophenone involves:

-

Chalcone Formation : Condensation with cinnamoyl chloride.

-

Double C-Glycosylation : Sequential glycosylation with D-glucose and D-xylose, mirroring the naringenin route.

-

Oxidative Cyclization : Iodine-catalyzed cyclization to yield Vicenin 3 .

This pathway offers a lower total yield of 2.7%, attributed to intermediate instability and multi-step purification .

Table 1: Comparison of Synthetic Methods

| Starting Material | Steps | Key Reactions | Total Yield |

|---|---|---|---|

| Naringenin | 5 | Direct glycosylation, oxidation | 4.4% |

| Phloroacetophenone | 10 | Chalcone formation, glycosylation | 2.7% |

Extraction from Natural Sources

Ultrasound-Assisted Extraction (UAE)

Optimized UAE using 70% aqueous methanol at 50°C for 30 minutes extracts this compound from Artemisia herba-alba . Key parameters:

-

Solvent Ratio : 70:30 methanol-water maximizes solubility of C-glycosides.

-

Temperature : Elevated temperatures (50–60°C) enhance diffusion without degrading thermolabile flavonoids .

This method yields 1.93 mg/g of this compound, representing 56% of total flavones in the extract .

Maceration and Soxhlet Extraction

Traditional methods involve macerating dried plant material (Gnetum buchholzianum) in ethanol or methanol for 48–72 hours. Soxhlet extraction with refluxing ethanol (80°C) improves efficiency but risks thermal degradation .

Table 2: Extraction Efficiency by Method

| Method | Solvent | Yield (mg/g) | Time |

|---|---|---|---|

| UAE | 70% methanol | 1.93 | 30 minutes |

| Maceration | Ethanol | 1.12 | 72 hours |

| Soxhlet | Ethanol | 1.45 | 6 hours |

Optimization Strategies

Solvent Composition

Aqueous methanol (60–70% methanol) balances polarity to solubilize both glycosides and aglycones. Higher water content increases extraction of polar xylosyl groups but reduces overall yield .

Reaction Catalysis

In synthetic routes, Sc(OTf) catalyzes C-glycosylation, improving regioselectivity and reducing side reactions . Substituting t-BuLi for n-BuLi in lithiation steps enhances glycoside coupling efficiency from 18% to 83% .

Temperature Control

Maintaining temperatures below 60°C during extraction preserves this compound integrity, while synthetic cyclization requires 140°C in DMSO for effective flavone formation .

Industrial-Scale Production Challenges

Cost of Glycosylation

Direct C-glycosylation with unprotected sugars reduces protection/deprotection steps but suffers from low yields (22–30%), necessitating large-scale reactions for viable output .

Purification Complexity

Chromatographic separation of this compound from co-extracted isomers (e.g., Vicenin 2) requires hydrophilic interaction liquid chromatography (HILIC), increasing production costs .

Emerging Techniques

Enzymatic Glycosylation

Recent advances explore glycosyltransferases to attach glucose and xylose to apigenin, offering higher stereoselectivity. Preliminary trials achieve 15–20% yields, though enzyme stability remains a hurdle .

Microwave-Assisted Extraction (MAE)

MAE at 100 W and 50°C reduces extraction time to 10 minutes, yielding 1.78 mg/g this compound—comparable to UAE but with lower solvent consumption .

Chemical Reactions Analysis

Types of Reactions: Vicenin 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic substitution using reagents like sodium methoxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.

Scientific Research Applications

Osteoarthritis Treatment

The therapeutic potential of Vicenin 3 has been particularly highlighted in the treatment of osteoarthritis. In vitro studies indicate that it can ameliorate ECM degradation and enhance cell viability under inflammatory conditions. The findings suggest that this compound could serve as a safer alternative to traditional MAPK inhibitors in managing OA symptoms.

Key Findings :

- Cell Viability : At concentrations ranging from 5 to 20 µM, this compound did not exhibit cytotoxic effects on SW1353 chondrocytes, maintaining cell viability even when combined with inflammatory stimuli .

- Reversal of Degradation : The compound effectively reversed IL-1β-induced degradation of collagen type II and aggrecan, essential components of cartilage .

Broader Health Benefits

Beyond its applications in osteoarthritis, this compound has shown promise in other health-related areas:

- Antioxidant Activity : As part of the flavonoid family, this compound exhibits significant antioxidant properties that may help combat oxidative stress-related diseases .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for treating various inflammatory disorders beyond OA .

Summary Table of Research Findings

Case Studies

Several studies have documented the effects of this compound on chondrocytes and other cell types:

- In Vitro Study on Chondrocytes : A study demonstrated that pretreatment with this compound significantly reduced IL-1β-induced inflammatory markers while promoting cell survival .

- Comparative Analysis with MAPK Inhibitors : The effects of this compound were found to be comparable to those of SB203580, a known p38 MAPK inhibitor, suggesting its potential as a therapeutic agent with fewer side effects .

Mechanism of Action

Vicenin 3 exerts its effects by modulating various molecular pathways. One of the key pathways is the MAPK signaling pathway, which plays a crucial role in regulating extracellular matrix degradation in chondrocytes . By inhibiting the activation of this pathway, this compound reduces the production of cartilage-degrading enzymes, thereby protecting the extracellular matrix. Additionally, it has been shown to inhibit the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways, which are involved in cancer metastasis .

Comparison with Similar Compounds

Vicenin 3 belongs to the flavone C-glycoside subclass, which includes structurally related compounds such as Vicenin II , Vicenin I , Vitexin , and Schaftoside . Below is a detailed comparison based on structural features, natural abundance, and bioactivity.

Structural Differences

Key Observations :

- This compound and Vicenin II share the apigenin core but differ in glycosylation: Vicenin II has dual glucose residues, whereas this compound substitutes one glucose with xylose .

- This compound and Schaftoside are isomeric, differing in the type of sugar at position 8 (xylose vs. arabinose) .

Natural Abundance and Sources

- This compound : Found in D. styracifolium and Dendrobium officinale (铁皮石斛), but typically at lower concentrations compared to Vicenin II. For example, in D. officinale, Vicenin III content (259–415 µg/g) is significantly lower than Vicenin II .

- Vicenin II : Predominates in D. officinale (up to 415 µg/g) and Prosopis pods .

- Vitexin : Abundant in Passiflora incarnata and Crataegus species .

Bioactivity Comparison

Key Observations :

- Vicenin II demonstrates stronger antioxidant and anticancer activity compared to this compound .

- This compound’s ACE inhibition is unique among the compared compounds, suggesting divergent therapeutic applications .

Analytical Differentiation

HPLC and mass spectrometry are critical for distinguishing these compounds:

Biological Activity

Vicenin 3 is a flavonoid compound primarily derived from various plant sources, including the leaves of Ocimum sanctum and certain orchids. This compound has garnered attention due to its potential therapeutic properties, particularly in the context of inflammatory diseases and oxidative stress. This article explores the biological activity of this compound, focusing on its effects on osteoarthritis, antioxidant properties, and overall pharmacological significance.

This compound is a flavone C-glycoside, structurally related to other flavonoids such as vicenin I and II. It is commonly found in herbal medicines and is recognized for its bioactive properties. The extraction and quantification of this compound from natural sources have been documented, revealing varying concentrations depending on the plant species and extraction methods used.

| Compound | Source | Concentration (μg/g) |

|---|---|---|

| This compound | Cymbidium kanran | 0.072 |

| Vicenin II | Cymbidium kanran | 0.940 |

| Rutin | Various sources | Highest among flavonoids |

Anti-inflammatory Effects

A significant area of research focuses on this compound's role in mitigating inflammation, particularly in osteoarthritis (OA). A study conducted on SW1353 chondrocytes—cells that are crucial for cartilage health—demonstrated that this compound effectively reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are key mediators in inflammatory responses.

- Experimental Design : Chondrocytes were pretreated with this compound at concentrations of 5 µM and 20 µM before exposure to interleukin-1 beta (IL-1β), a cytokine that induces inflammation.

- Results : The treatment resulted in:

- Significant inhibition of IL-1β-induced NO and PGE2 production.

- Decreased expression levels of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13.

- Reversal of collagen type II and aggrecan degradation caused by IL-1β.

These findings suggest that this compound may exert protective effects against cartilage degradation by modulating the MAPK signaling pathway, akin to established MAPK inhibitors .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. A study examining the effects of orientin and vicenin on radiation-induced oxidative stress found that both compounds significantly inhibited hydroxyl radical formation. This suggests that this compound may protect cellular structures from oxidative damage through free radical scavenging mechanisms.

- In vitro Analysis : The antioxidant activity was assessed using the Fenton reaction model, demonstrating that this compound can effectively mitigate lipid peroxidation in cellular contexts .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Osteoarthritis Management : A clinical observation noted that patients receiving treatments containing Jian-Gu injection (which includes this compound) reported improved joint function and reduced pain levels.

- Radiation Protection : Animal models treated with Vicenin compounds showed reduced markers of oxidative stress following radiation exposure, indicating a protective effect against radiation-induced damage .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying Vicenin 3 in plant extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS) for precise quantification. Validate protocols using reference standards and calibration curves. Include quality controls such as spike-recovery tests to ensure accuracy .

Q. How does this compound interact with cellular oxidative stress pathways?

- Methodological Answer : Design in vitro assays (e.g., DPPH or ABTS radical scavenging) to measure antioxidant capacity. For mechanistic studies, employ gene expression analysis (RT-qPCR) or Western blotting to assess pathways like Nrf2/ARE signaling. Ensure reproducibility by triplicate experiments and statistical validation (e.g., ANOVA) .

Q. What are the pharmacokinetic challenges in studying this compound’s bioavailability?

- Methodological Answer : Use in vitro Caco-2 cell models to simulate intestinal absorption. For in vivo studies, apply pharmacokinetic parameters (AUC, Cmax) via LC-MS plasma analysis. Address low bioavailability by exploring nanoformulations or co-administration with bioavailability enhancers (e.g., piperine) .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory effects across studies be reconciled?

- Methodological Answer : Conduct a systematic review to identify variables such as dosage ranges, model systems (e.g., murine vs. human cell lines), and assay endpoints. Use meta-analysis to quantify heterogeneity and subgroup analyses to isolate confounding factors (e.g., solvent polarity in compound preparation) .

Q. What experimental designs are optimal for elucidating this compound’s role in multi-target therapies (e.g., cancer)?

- Methodological Answer : Employ network pharmacology approaches to map interaction pathways (e.g., STRING database). Validate hypotheses via CRISPR-Cas9 gene knockout models or siRNA silencing. Use synergy assays (e.g., Chou-Talalay method) to assess combinatorial effects with chemotherapeutic agents .

Q. How can researchers address variability in this compound’s bioactivity due to plant source differences?

- Methodological Answer : Standardize extraction protocols (e.g., solvent polarity, temperature) and document geographical/seasonal variations in raw materials. Perform metabolomic profiling (GC-MS or NMR) to correlate bioactive compound ratios with observed effects .

Q. Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. Use tools like GraphPad Prism for robust error estimation. For multi-parametric data, employ multivariate analysis (PCA or PLS-DA) to reduce dimensionality .

Q. How should researchers validate computational predictions of this compound’s molecular targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity validation. Cross-verify with gene knockout/knockdown experiments to confirm functional relevance .

Q. Tables for Methodological Reference

| Research Aspect | Recommended Technique | Key Validation Criteria |

|---|---|---|

| Compound Quantification | HPLC-UV/LC-MS | Linearity (R² > 0.99), LOD/LOQ |

| Antioxidant Activity | DPPH/ABTS assays | IC50 values, positive controls |

| Bioavailability Assessment | Caco-2 models/Pharmacokinetic LC-MS | Permeability coefficients (Papp), AUC |

| Target Validation | SPR/ITC + CRISPR validation | Binding constants (KD), phenotypic rescue |

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDUKUSNQNWVET-MCIQUCDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59914-91-9 | |

| Record name | Vicenin 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059914919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.